molecular formula C10H17NO5 B062213 Boc-trans-3-hydroxy-L-proline CAS No. 187039-57-2

Boc-trans-3-hydroxy-L-proline

Cat. No.: B062213
CAS No.: 187039-57-2
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-BQBZGAKWSA-N
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Description

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl group, which serves as a protecting group for amines in synthetic chemistry. This compound is valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and reactivity.

Mechanism of Action

Target of Action

Boc-trans-3-hydroxy-L-proline, also known as (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid or Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, primarily targets collagen and non-collagen proteins . This compound is a minor analogue of trans-4-hydroxy-L-proline, which is highly abundant in collagen . Collagen accounts for about one-third of body proteins in humans and other animals .

Mode of Action

The compound is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . It plays an important role in regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

The formation of trans-4-hydroxy-L-proline residues contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

The degradation pathways of trans-3-hydroxy-l-proline suggest that it is metabolized into ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Result of Action

The compound can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary protein intake and hypoxia can modulate the biochemical events triggered by this compound

Biochemical Analysis

Biochemical Properties

Boc-trans-3-hydroxy-L-proline interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the hydroxylation of the known compatible solute ectoine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in the whole-cell bioconversion of L-Pro into trans-3-Hyp using Escherichia coli expressing the ectD gene from S. cattleya, only 12.4 mM trans-3-Hyp was produced from 30 mM L-Pro, suggesting a rapid depletion of 2-oxoglutarate, an essential component of enzyme activity as a cosubstrate, in the host .

Metabolic Pathways

This compound is involved in several metabolic pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is introduced through a stereoselective reduction of a corresponding ketone or by asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554782
Record name (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187039-57-2
Record name (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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